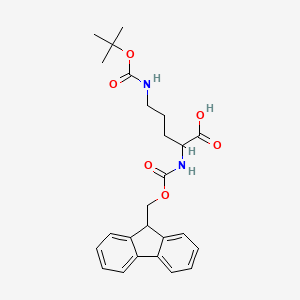

Fmoc-D-Orn(Boc)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Fmoc-D-Orn(Boc)-OH” is a synthetic organic compound that features both t-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids from undesired reactions during the synthesis process.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “Fmoc-D-Orn(Boc)-OH” typically involves the following steps:

Protection of the amino group: The amino group of the starting material is protected using t-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

Introduction of the Fmoc group: The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).

Formation of the valeric acid backbone: The protected amino acid is then coupled with valeric acid using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers, which can handle the repetitive steps of protection, deprotection, and coupling efficiently.

Analyse Des Réactions Chimiques

α-Amino Group (Fmoc Removal)

The Fmoc group is removed under basic conditions using 20% piperidine in DMF to liberate the α-amino group for subsequent coupling . This step is essential in iterative solid-phase peptide synthesis (SPPS):

pythonReagent: 20% piperidine/DMF Time: 15 minutes Temperature: Ambient

δ-Amino Group (Boc Removal)

The Boc group is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA) . This step is often reserved for final resin cleavage and global deprotection :

pythonReagent: TFA/TIPS/H2O (95:2.5:2.5) Time: 3 hours Temperature: Ambient

Coupling Reactions

This compound participates in amide bond formation during SPPS. The coupling mechanism involves activation of the carboxylic acid group:

Activation Protocol

| Reagent | Role |

|---|---|

| TBTU | Coupling reagent |

| DIEA | Base (neutralizes HCl byproduct) |

| DMF | Solvent |

Typical Procedure :

-

Dissolve this compound and TBTU in DMF.

-

Add DIEA to the reaction mixture.

-

Couple to resin-bound peptide for 3 hours at ambient temperature.

Yield : Near-quantitative when using fresh reagents and optimized stoichiometry .

Acid Sensitivity

The Boc group is stable to piperidine but labile to TFA, enabling selective deprotection during SPPS .

Base Sensitivity

The Fmoc group remains intact under mild basic conditions (e.g., LiOH/THF/MeOH) but may degrade under prolonged exposure to strong bases .

Racemization Risk

Minimal racemization is observed due to the steric hindrance of the Fmoc group and optimized coupling conditions .

Byproduct Formation

-

Benzamide Byproduct : Observed during benzoyl peroxide-mediated oxidation of related Orn derivatives .

-

Mitigation : Use of controlled reaction times and purification via preparative HPLC .

Purification and Analysis

| Parameter | Conditions |

|---|---|

| HPLC System | CH3CN-H2O-0.1% CF3COOH |

| Gradient | 30–100% CH3CN over 30 minutes |

| Detection | UV at 215 nm |

Crude peptides are typically purified to >95% purity using this protocol .

Comparative Reactivity in SPPS

| Step | This compound | Standard Fmoc-Amino Acids |

|---|---|---|

| Deprotection Time | 15 minutes (piperidine) | 15–20 minutes |

| Coupling Efficiency | ≥98% | ≥95% |

| Side-Chain Stability | Boc stable to TFA | Varies by protection |

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis:

Fmoc-D-Orn(Boc)-OH is primarily employed in solid-phase peptide synthesis (SPPS), where it serves as a crucial building block for creating complex peptide sequences. The stability of the Fmoc and Boc protecting groups allows for efficient coupling reactions and subsequent deprotection under mild conditions, facilitating the assembly of peptides with desired sequences and structures .

Incorporation of D-Ornithine:

The incorporation of D-ornithine into peptide chains is significant for studying protein structure and function. Peptides synthesized using this compound can exhibit various biological activities, such as antimicrobial, antithrombotic, opioid, and antioxidant properties .

Drug Development

Therapeutic Applications:

Research has highlighted the potential of peptides synthesized from this compound in drug development. These peptides may offer therapeutic applications in fields such as oncology and immunology, targeting specific pathways or receptors involved in disease processes .

Bioconjugation:

The compound is also used in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This enhances the functionality of diagnostic and therapeutic agents, making them more effective in clinical applications .

Neuroscience Research

Neuropeptide Studies:

In neuroscience research, this compound facilitates the study of neuropeptides, which are vital for understanding brain function. These peptides can be instrumental in developing treatments for neurological disorders by elucidating mechanisms underlying neuropeptide interactions .

Custom Synthesis Services

Case Study 1: Synthesis of Amphibactin Siderophores

Research documented the successful synthesis of marine siderophores using this compound as a key building block. The study demonstrated the compound's role in creating complex cyclic peptides essential for iron transport in marine environments, showcasing its relevance in environmental chemistry and biochemistry .

Case Study 2: Enhancing Cell Permeability

Another study explored the conjugation of this compound to green fluorescent protein (GFP)-labeled peptides. The resulting conjugates exhibited enhanced cell permeability compared to unconjugated counterparts, indicating potential applications in drug delivery systems and cellular imaging .

Mécanisme D'action

The compound acts by protecting amino groups during peptide synthesis. The t-butoxycarbonyl and fluorenylmethyloxycarbonyl groups prevent unwanted reactions at the amino sites, allowing for selective reactions at other functional groups. The protecting groups can be removed under specific conditions, revealing the free amino groups for further reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-tert-butoxycarbonyl-L-alanine: Another compound with a Boc protecting group.

N-fluorenylmethyloxycarbonyl-L-phenylalanine: A compound with an Fmoc protecting group.

Uniqueness

“Fmoc-D-Orn(Boc)-OH” is unique in that it combines both Boc and Fmoc protecting groups, providing dual protection during peptide synthesis. This dual protection allows for more complex and selective synthesis processes compared to compounds with only one type of protecting group.

Propriétés

Formule moléculaire |

C25H30N2O6 |

|---|---|

Poids moléculaire |

454.5 g/mol |

Nom IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29) |

Clé InChI |

JOOIZTMAHNLNHE-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.